![molecular formula C9H11BrFNO B2651781 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol CAS No. 1094672-51-1](/img/structure/B2651781.png)

2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

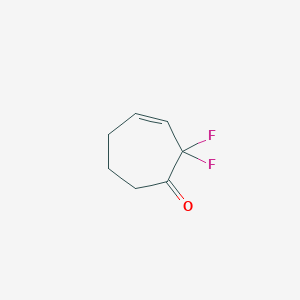

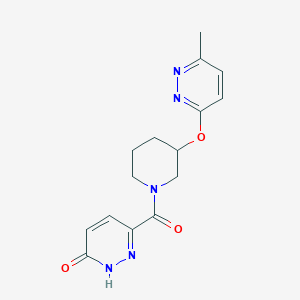

“2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol” is a chemical compound with the CAS Number: 1094672-51-1 . It has a molecular weight of 248.09 and its IUPAC name is 2-[(4-bromo-2-fluorobenzyl)amino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro-benzyl group attached to an ethanolamine moiety.Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Fluorescence and Coordination Studies

A study involving the coordination and fluorescence of Zn2+ probes highlights the importance of structural modifications in influencing the fluorescence properties and coordination behavior of such compounds in the presence of zinc ions. The ability to modulate fluorescence through chemical modifications makes 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol relevant in designing fluorescent probes for metal ion detection in biological systems (Hendrickson et al., 2003).

Enantioselective Synthesis

Research on the enantioselective synthesis of compounds demonstrates the utility of this compound and its derivatives in producing chiral intermediates for pharmaceuticals. For instance, the enantioselective microbial reduction of substituted acetophenones has been shown to yield chiral alcohols with high enantiomeric excess, indicating the potential for synthesizing optically active pharmaceuticals (Patel et al., 2004).

Protective Groups in Peptide Synthesis

Modifications of the chemical structure to introduce amino-protective groups that are labile in alkaline media demonstrate the compound's utility in peptide synthesis. Such modifications enable the selective protection and deprotection of amino groups, facilitating the synthesis of peptides under controlled conditions (Verhart & Tesser, 2010).

Chemosensor Development

The development of chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions is another application. The ability to design sensors that show remarkable fluorescence enhancement in the presence of specific ions, like Zn2+, underscores the role of this compound derivatives in environmental monitoring and biological research (Park et al., 2015).

Analytical and Biochemical Studies

The compound and its derivatives serve as crucial intermediates in the synthesis of analytes for biochemical studies. For example, research into the in vivo metabolism of psychoactive compounds in rats identified metabolites that are essential for understanding drug metabolism and pharmacokinetics, highlighting the compound's relevance in toxicology and pharmacology research (Kanamori et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-bromo-2-fluorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUKXJJDGANVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)

![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)

![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)

![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)